molecular formula C8H9BrFNO B13928718 5-Bromo-4-fluoro-2-isopropoxypyridine

5-Bromo-4-fluoro-2-isopropoxypyridine

Cat. No.: B13928718
M. Wt: 234.07 g/mol
InChI Key: DGGYTGOLBITXQG-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-isopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H9BrFNO. This compound is of interest due to its unique structural features, which include a bromine atom, a fluorine atom, and an isopropoxy group attached to a pyridine ring. These substituents confer distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For instance, starting from 2-isopropoxypyridine, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-isopropoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-phenyl-4-fluoro-2-isopropoxypyridine .

Scientific Research Applications

5-Bromo-4-fluoro-2-isopropoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-isopropoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoro-2-isopropoxypyridine is unique due to the combination of bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric effects. These effects can enhance its reactivity in certain chemical reactions and its binding interactions in biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

5-bromo-4-fluoro-2-propan-2-yloxypyridine

InChI

InChI=1S/C8H9BrFNO/c1-5(2)12-8-3-7(10)6(9)4-11-8/h3-5H,1-2H3

InChI Key

DGGYTGOLBITXQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)F)Br

Origin of Product

United States

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